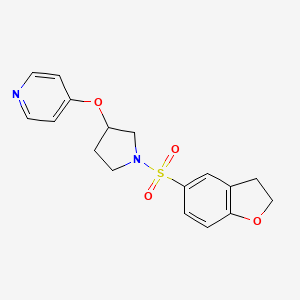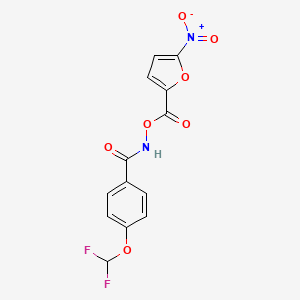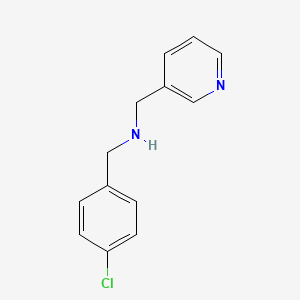
4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a chemical compound with potential applications in scientific research. It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .
Synthesis Analysis
The synthesis of such compounds often involves the generation of a 2-(allyloxy)aryl radical in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .Molecular Structure Analysis
The molecular structure of this compound is complex and would require advanced techniques such as single-crystal X-ray diffraction for precise determination .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The generation of a 2-(allyloxy)aryl radical in situ is a key step in the reaction process .Scientific Research Applications
Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine ring present in the compound is a common feature in molecules designed as SARMs. These compounds are of great interest due to their potential to selectively target androgen receptors, which could be beneficial for treating conditions like muscle wasting and osteoporosis. The structural flexibility and stereochemistry provided by the pyrrolidine ring can lead to high selectivity and potency in drug candidates .
Stereochemistry in Drug Design
The stereochemistry of the pyrrolidine ring is crucial in drug design, as the spatial orientation of substituents can significantly affect the biological activity of a compound. The stereogenicity of carbons in the pyrrolidine ring allows for the creation of different stereoisomers, which can bind to enantioselective proteins in distinct ways, leading to varied biological profiles .
Pharmacokinetic Profile Modification
Modifying the pharmacokinetic profile of a drug is essential for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. The pyrrolidine ring can be functionalized to alter these properties, potentially improving the drug’s efficacy and reducing side effects .
Arginine Side Chain Protectant
The dihydrobenzofuran sulfonyl group in the compound can serve as a protectant for the arginine side chain during peptide synthesis. This is particularly useful in solid-phase peptide synthesis, where protecting groups are needed to prevent unwanted side reactions .
Solid-Phase Peptide Synthesis
The compound’s sulfonyl group is beneficial in solid-phase peptide synthesis, where it can be used to attach amino acids to a resin. This application is critical for the efficient and selective synthesis of peptides, which are important in the development of therapeutic agents .
Heterocyclic Scaffold for Bioactive Compounds
Heterocyclic scaffolds like the one found in this compound are widely used in medicinal chemistry to create bioactive compounds. The presence of nitrogen in the heterocycle allows for a greater chance of generating structural diversity, which is key in discovering new drugs with unique biological activities .
Enantioselective Drug Candidates
The compound’s ability to exist in different stereoisomers makes it a valuable scaffold for developing enantioselective drug candidates. These drugs can have improved therapeutic profiles and reduced side effects due to their selective binding to biological targets .
3D Structural Exploration in Drug Discovery
The non-planarity of the pyrrolidine ring, a phenomenon known as “pseudorotation,” contributes to the three-dimensional (3D) coverage of the molecule. This feature is advantageous in drug discovery, as it allows for the exploration of the pharmacophore space more efficiently, leading to the identification of novel drug candidates .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-24(21,16-1-2-17-13(11-16)6-10-22-17)19-9-5-15(12-19)23-14-3-7-18-8-4-14/h1-4,7-8,11,15H,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSYHQXCULIOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2849416.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2849417.png)
![3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2849418.png)
![3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2849420.png)

![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2849424.png)
![4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2849425.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2849428.png)
![2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene](/img/structure/B2849430.png)
